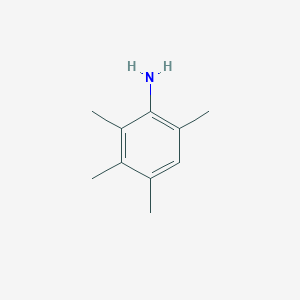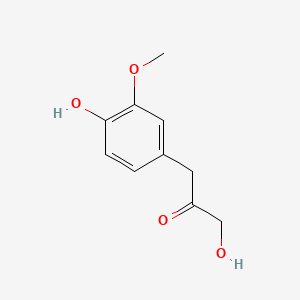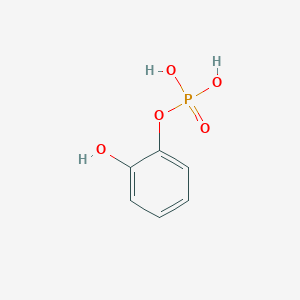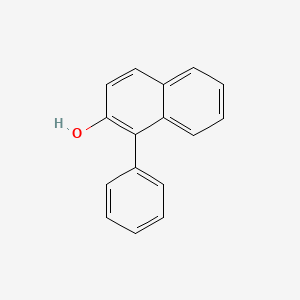![molecular formula C25H21BrN2 B3053015 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl- CAS No. 500902-67-0](/img/structure/B3053015.png)
1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-
Descripción general
Descripción
1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-'] is a chemical compound that belongs to the class of indole derivatives. It is a synthetic molecule that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-'] is not fully understood. However, studies suggest that the compound may exert its biological effects by inhibiting certain enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-'] exhibits a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial and antiviral activity. The compound has also been shown to modulate the activity of certain enzymes and signaling pathways involved in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-'] in lab experiments include its unique properties and potential applications in various scientific fields. However, the limitations of using this compound include its low solubility in water and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the research on 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-']. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Development of novel derivatives of the compound with improved properties and potential applications.
3. Investigation of the potential use of the compound in the synthesis of novel materials.
4. Studies to determine the safety and toxicity of the compound in vivo.
5. Exploration of the potential use of the compound in the treatment of various diseases, including cancer, inflammation, and viral infections.
In conclusion, 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-'] is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been found to exhibit anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties, and has potential applications in the synthesis of novel materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Aplicaciones Científicas De Investigación
1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-'] has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties. The compound has also been studied for its potential use as a fluorescent probe and in the synthesis of novel materials.
Propiedades
IUPAC Name |
3-[(4-bromophenyl)-(1-methylindol-3-yl)methyl]-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2/c1-27-15-21(19-7-3-5-9-23(19)27)25(17-11-13-18(26)14-12-17)22-16-28(2)24-10-6-4-8-20(22)24/h3-16,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVHUGJJHRARFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Br)C4=CN(C5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446647 | |
| Record name | 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl- | |
CAS RN |
500902-67-0 | |
| Record name | 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide](/img/no-structure.png)


![3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052946.png)
![3-Ethyl-6-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052948.png)
![3-Ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052949.png)
![3-Ethyl-8-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052950.png)

